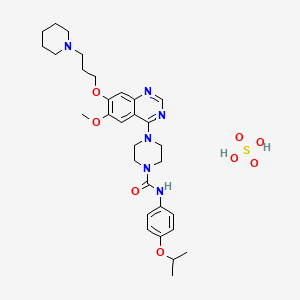

Tandutinib sulfate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

387867-14-3 |

|---|---|

Molecular Formula |

C31H44N6O8S |

Molecular Weight |

660.8 g/mol |

IUPAC Name |

4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide;sulfuric acid |

InChI |

InChI=1S/C31H42N6O4.H2O4S/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35;1-5(2,3)4/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38);(H2,1,2,3,4) |

InChI Key |

FXCQXNUGIYMXAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Tandutinib Sulfate in FLT3-ITD Acute Myeloid Leukemia: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, approximately 20-30%, harbor an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene, which is associated with a poor prognosis.[1] Tandutinib sulfate (formerly MLN518) is a potent, orally bioavailable small molecule inhibitor targeting type III receptor tyrosine kinases, with significant activity against FLT3. This technical guide provides an in-depth overview of the mechanism of action of tandutinib in FLT3-ITD positive AML, summarizing key preclinical data, outlining detailed experimental protocols, and visualizing the associated signaling pathways.

Introduction to this compound

Tandutinib is a quinazoline-based compound that functions as a competitive inhibitor of adenosine triphosphate (ATP) at the catalytic domain of type III receptor tyrosine kinases.[2] Its primary targets include FLT3, KIT, and the platelet-derived growth factor receptor (PDGFR).[3] The rationale for its development in AML stems from the critical role of constitutively activated FLT3-ITD in driving leukemogenesis. The FLT3-ITD mutation leads to ligand-independent dimerization and autophosphorylation of the receptor, resulting in the aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and inhibit differentiation.[4] Tandutinib was developed to specifically target this oncogenic driver.

Mechanism of Action

Tandutinib exerts its anti-leukemic effects by directly inhibiting the kinase activity of the constitutively active FLT3-ITD receptor. By binding to the ATP-binding pocket of the FLT3 kinase domain, tandutinib prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor and downstream substrate proteins. This inhibition of autophosphorylation is a critical step in blocking the aberrant signaling cascade initiated by the FLT3-ITD mutation.[5]

The downstream consequences of FLT3-ITD inhibition by tandutinib are multifaceted:

-

Inhibition of Proliferation: By blocking the proliferative signals emanating from FLT3-ITD, tandutinib leads to a significant reduction in the proliferation of FLT3-ITD positive AML cells.[1][6]

-

Induction of Apoptosis: The survival signals propagated by the constitutively active FLT3-ITD are crucial for the viability of leukemic blasts. Inhibition of these signals by tandutinib triggers programmed cell death (apoptosis).[6]

-

Suppression of Downstream Signaling: Tandutinib effectively blocks the phosphorylation and activation of key downstream signaling molecules, including those in the MAPK, PI3K/Akt, and STAT5 pathways.[7][8]

Signaling Pathways Affected by Tandutinib

The constitutive activation of FLT3-ITD leads to the engagement of multiple downstream signaling cascades that are central to the malignant phenotype of AML. Tandutinib's efficacy is derived from its ability to concurrently suppress these pathways.

Quantitative Data

The potency of tandutinib has been quantified in various preclinical models. The following tables summarize key inhibitory concentrations (IC50) and other relevant data.

Table 1: In Vitro Inhibitory Activity of Tandutinib

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| FLT3 | Kinase Assay | 0.22 µM | [6][7] |

| c-Kit | Kinase Assay | 0.17 µM | [7] |

| PDGFR | Kinase Assay | 0.20 µM | [7] |

| FLT3-ITD Autophosphorylation | Cellular Assay | ~30 nM - 200 nM | [5][7] |

| Ba/F3 (FLT3-ITD) | Cell Proliferation | 6 - 30 nM | [2][6] |

| MOLM-13 (FLT3-ITD) | Cell Proliferation | 10 nM | [7] |

| MOLM-14 (FLT3-ITD) | Cell Proliferation | 10 nM | [7] |

| MV4-11 (FLT3-ITD) | Cell Proliferation | 60 nM | [7] |

| Primary FLT3-ITD AML Blasts | Cell Proliferation | ~100 - 500 nM | [1] |

Table 2: Cellular Effects of Tandutinib

| Cell Line | Effect | Concentration | Time Point | Reference |

| MOLM-14 (FLT3-ITD) | Apoptosis Induction | 100-300 nM | 24 - 96 hours | [6][7] |

| Primary FLT3-ITD AML Blasts | Inhibition of Colony Formation | Not specified | Not specified | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide representative protocols for key assays used to evaluate the mechanism of action of tandutinib.

FLT3 Kinase Assay

This assay measures the direct inhibitory effect of tandutinib on the enzymatic activity of the FLT3 kinase.

-

Reagents: Recombinant human FLT3 protein, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

-

Procedure: a. Prepare serial dilutions of this compound in kinase buffer. b. In a 96-well plate, add the recombinant FLT3 enzyme to each well. c. Add the tandutinib dilutions to the respective wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of ATP (e.g., 10 µM) and the substrate. e. Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). f. Stop the reaction by adding a stop solution (e.g., EDTA). g. Quantify the amount of phosphorylated substrate using a suitable detection method, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based ATP detection assay (e.g., ADP-Glo).

-

Data Analysis: Calculate the percentage of inhibition for each tandutinib concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the impact of tandutinib on the viability and proliferation of AML cells.

-

Cell Culture: Culture FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).

-

Procedure: a. Seed the cells in a 96-well plate at a density of 2 x 10^4 cells per well.[7] b. Prepare serial dilutions of tandutinib and add them to the wells. Include a vehicle control (e.g., DMSO). c. Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2. d. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7] e. Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7] f. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each tandutinib concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat AML cells with tandutinib at various concentrations for 24-48 hours. Include a vehicle control.

-

Procedure: a. Harvest approximately 1-5 x 10^5 cells by centrifugation. b. Wash the cells once with cold PBS. c. Resuspend the cells in 100 µL of 1X Annexin V binding buffer.[2] d. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution. e. Incubate the cells for 15 minutes at room temperature in the dark. f. Add 400 µL of 1X Annexin V binding buffer to each tube. g. Analyze the cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

Western Blotting for Phospho-FLT3 and Downstream Targets

This technique is used to assess the phosphorylation status of FLT3 and its downstream signaling proteins.

-

Cell Lysis: Treat AML cells with tandutinib for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis and Transfer: a. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5 (Tyr694), total STAT5, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. c. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Densitometric analysis can be performed to quantify the changes in protein phosphorylation relative to total protein levels and the vehicle control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of tandutinib.

Conclusion

This compound is a potent inhibitor of FLT3-ITD, a key oncogenic driver in a significant proportion of AML patients. Its mechanism of action is centered on the direct inhibition of the FLT3-ITD kinase activity, leading to the suppression of critical downstream signaling pathways, ultimately resulting in decreased proliferation and increased apoptosis of leukemic cells. The preclinical data strongly support its targeted activity against FLT3-ITD positive AML. While clinical development has faced challenges, the understanding of tandutinib's mechanism of action provides a valuable framework for the development of next-generation FLT3 inhibitors and combination strategies to improve outcomes for patients with this high-risk leukemia. This technical guide serves as a comprehensive resource for researchers and drug developers working in this critical area of oncology.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. kumc.edu [kumc.edu]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. Cell proliferation assay [bio-protocol.org]

- 8. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Tandutinib Sulfate's Binding Affinity to FLT3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Tandutinib sulfate (also known as MLN518 and CT53518) to FMS-like tyrosine kinase 3 (FLT3), a critical target in the development of therapeutics for acute myeloid leukemia (AML). This document synthesizes available quantitative data, outlines experimental methodologies, and visualizes key biological and experimental pathways to offer a comprehensive resource for the scientific community.

Quantitative Analysis of Tandutinib's Interaction with FLT3 and Other Kinases

Tandutinib has been characterized as a potent inhibitor of FLT3. The primary metric for its binding affinity is the half-maximal inhibitory concentration (IC50), which has been determined in various contexts. The following table summarizes the key quantitative data for Tandutinib's activity.

| Target | Parameter | Value | Cell/Assay Type | Reference |

| FLT3 | IC50 | 0.22 µM | Not specified | [1][2][3] |

| FLT3 | IC50 | ~200 nM | Cellular Assay | [3] |

| FLT3, β-PDGFR, and KIT | IC50 | 95 to 122 ng/mL | Cell-based assays | [4] |

| FLT3-ITD mutants | IC50 | 10-100 nM | IL-3-independent cell growth and FLT3-ITD autophosphorylation | [1][5] |

| Human leukemia Ba/F3 cells with FLT3-ITD mutations | IC50 | 10-30 nM | Proliferation assay | [1] |

| FLT3-ITD-positive Molm-13 and Molm-14 cells | IC50 | 10 nM | Proliferation assay | [1] |

| c-Kit | IC50 | 0.17 µM | Not specified | [2] |

| PDGFR | IC50 | 0.20 µM | Not specified | [2] |

Experimental Protocols

The determination of Tandutinib's binding affinity and inhibitory activity against FLT3 has been primarily achieved through cell-based autophosphorylation and proliferation assays. Below are the generalized methodologies employed in these key experiments.

Cell-Based Receptor Autophosphorylation Assay

This assay is designed to measure the ability of a compound to inhibit the phosphorylation of its target kinase within a cellular environment.

-

Cell Culture and Plating : Cells expressing the target kinase (e.g., Chinese Hamster Ovary (CHO) cells engineered to express FLT3 or leukemic cell lines with endogenous FLT3) are cultured to confluency in 96-well microtiter plates.

-

Serum Starvation : The cells are then serum-starved for approximately 16 hours to reduce baseline receptor tyrosine kinase activity.

-

Compound Incubation : Quiescent cells are treated with increasing concentrations of this compound.

-

Ligand Stimulation : Following incubation with the inhibitor, the cells are stimulated with the appropriate ligand (e.g., FLT3 ligand) to induce receptor dimerization and autophosphorylation.

-

Cell Lysis and Analysis : The cells are lysed, and the level of phosphorylated FLT3 is quantified, typically using an enzyme-linked immunosorbent assay (ELISA) or Western blotting. The results are then used to calculate the IC50 value.

Cellular Proliferation Assay

This assay assesses the impact of the inhibitor on the growth and viability of cancer cells that are dependent on the target kinase for proliferation.

-

Cell Seeding : Leukemia cell lines, particularly those with activating FLT3 mutations (e.g., Molm-13, Molm-14, or Ba/F3 cells expressing FLT3-ITD), are seeded in multi-well plates.

-

Compound Treatment : The cells are exposed to a range of concentrations of this compound.

-

Incubation : The cells are incubated for a period of 3 to 7 days.

-

Viability Assessment : The number of viable cells is determined using methods such as Trypan blue dye exclusion and manual counting or automated cell viability assays (e.g., MTT or CellTiter-Glo).

-

Data Analysis : The data is analyzed to determine the concentration of Tandutinib that inhibits cell proliferation by 50% (IC50).

Visualizing Molecular and Experimental Pathways

To further elucidate the context of Tandutinib's action and the methods used to characterize it, the following diagrams have been generated.

Caption: FLT3 Signaling Pathway and the inhibitory action of Tandutinib.

Caption: Workflow for cell-based FLT3 autophosphorylation inhibition assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Downstream Signaling Pathways of Tandutinib Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandutinib sulfate, also known as MLN518, is a potent, orally active, small-molecule inhibitor of type III receptor tyrosine kinases (RTKs).[1] Developed as a quinazoline-based compound, it selectively targets key drivers of oncogenesis, including FMS-like tyrosine kinase 3 (FLT3), KIT, and platelet-derived growth factor receptor (PDGFR).[2][3][4] Its primary clinical application has been investigated in acute myeloid leukemia (AML), particularly for a subset of patients with activating mutations in the FLT3 gene.[5] These mutations, such as internal tandem duplications (FLT3-ITD), lead to constitutive kinase activity and are correlated with a poor prognosis.[5] Tandutinib functions by inhibiting the autophosphorylation of these kinases, thereby blocking the aberrant downstream signaling cascades that promote malignant cell proliferation, survival, and resistance to apoptosis.[1][4] This guide provides an in-depth overview of these core downstream pathways, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action and Downstream Signaling

The fundamental mechanism of Tandutinib is the competitive inhibition of ATP binding to the kinase domain of FLT3, KIT, and PDGFR. This prevents receptor autophosphorylation, a critical step for kinase activation and the recruitment of downstream signaling effectors.[4] In cancer cells with activating mutations like FLT3-ITD, where the kinase is perpetually active, this inhibition effectively shuts down multiple pro-survival and proliferative signals. The three principal downstream pathways affected are the PI3K/AKT/mTOR pathway, the RAS/MAPK pathway, and the STAT5 pathway.[6][7][8]

Inhibition of the PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[9][10] Upon activation by RTKs like FLT3, PI3K phosphorylates membrane lipids to generate PIP3, which recruits and activates AKT. Activated AKT then phosphorylates a multitude of substrates, including mTOR, to suppress apoptosis and promote protein synthesis and cell cycle progression.[9] Studies have demonstrated that Tandutinib treatment leads to a significant reduction in the phosphorylation of AKT, mTOR, and the downstream effector p70S6 Kinase, confirming the effective blockade of this pathway.[6][11][12] In FLT3-ITD-positive AML cells, which exhibit constitutively high levels of AKT phosphorylation, Tandutinib efficiently blocks this activation.[7]

Caption: Tandutinib blocks FLT3, preventing PI3K/AKT/mTOR pathway activation.

Inhibition of the RAS/MAPK Pathway

The RAS/MAPK (also known as the ERK) pathway is another critical signaling cascade downstream of FLT3 that primarily regulates gene expression involved in cell proliferation and differentiation.[13] Activation of FLT3 leads to the activation of the small GTPase RAS, which initiates a phosphorylation cascade through RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to activate transcription factors. Research confirms that Tandutinib treatment effectively suppresses the phosphorylation of ERK (Erk2), thereby halting signal transmission through this pathway and contributing to its anti-proliferative effects.[6][7]

References

- 1. Tandutinib, an oral, small-molecule inhibitor of FLT3 for the treatment of AML and other cancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. cenmed.com [cenmed.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Targeting PI3K/AKT/mTOR network for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tandutinib - LKT Labs [lktlabs.com]

- 12. Tandutinib inhibits the Akt/mTOR signaling pathway to inhibit colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Early Discovery and Development of MLN518 (Tandutinib): A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

MLN518, also known as tandutinib, is a potent, orally bioavailable small molecule inhibitor targeting Class III receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR). Its development was driven by the critical role of activating mutations in these kinases in various malignancies, most notably the high frequency of FLT3 internal tandem duplication (ITD) mutations in Acute Myeloid Leukemia (AML) which are associated with a poor prognosis. This technical guide provides a comprehensive overview of the early discovery and preclinical development of tandutinib, detailing its mechanism of action, in vitro and in vivo efficacy, and early clinical findings. We present a consolidation of key quantitative data, detailed experimental protocols, and visual representations of its targeted signaling pathways and developmental workflow to serve as a resource for researchers in oncology and drug development.

Introduction

The discovery of specific genetic alterations driving cancer progression has paved the way for the development of targeted therapies. In Acute Myeloid Leukemia (AML), activating mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are among the most common genetic abnormalities, occurring in approximately 30% of patients.[1] These mutations, most frequently internal tandem duplications (ITDs) in the juxtamembrane domain, lead to constitutive, ligand-independent activation of the kinase.[1] This results in uncontrolled proliferation and survival of leukemic blasts and is clinically associated with a higher leukemic burden and a significantly poorer prognosis.[1]

MLN518 (tandutinib) emerged from the screening of chemical libraries as a piperazinyl quinazoline compound designed to inhibit Class III receptor tyrosine kinases.[2] Its potent and selective inhibition of FLT3, as well as c-Kit and PDGFR, positioned it as a promising therapeutic candidate for AML and other malignancies driven by these kinases. This document details the foundational preclinical and early clinical research that characterized the activity of tandutinib.

Mechanism of Action and Target Profile

Tandutinib is a competitive inhibitor of ATP binding to the kinase domain of FLT3, c-Kit, and PDGFR, thereby blocking their autophosphorylation and the subsequent activation of downstream signaling pathways.[2] The constitutive activation of FLT3-ITD, for example, drives cell survival and proliferation through pathways such as RAS/MEK/ERK, PI3K/AKT, and JAK/STAT.[3][4] By inhibiting the initial phosphorylation event, tandutinib effectively shuts down these oncogenic signals.

In Vitro Kinase and Cell-Based Activity

The potency and selectivity of tandutinib were established through a series of in vitro kinase and cell-based assays. The compound demonstrated significant inhibitory activity against its primary targets, FLT3, c-Kit, and PDGFR, with less activity against a broad panel of other kinases.[2]

| Target Kinase | Assay Type | IC50 (µM) | Reference |

| FLT3 | Cell-based autophosphorylation | 0.22 | [5] |

| c-Kit | Cell-based autophosphorylation | 0.17 | [5] |

| PDGFR | Cell-based autophosphorylation | 0.20 | [5] |

Table 1: In vitro inhibitory activity of tandutinib against target kinases.

The anti-proliferative effects of tandutinib were evaluated in various leukemia cell lines, with particular efficacy observed in those harboring activating FLT3 mutations.

| Cell Line | FLT3 Status | IC50 (nM) | Reference |

| Molm-13 | FLT3-ITD | 10 | [5] |

| Molm-14 | FLT3-ITD | 10 | [5] |

| Ba/F3 (FLT3-ITD) | Engineered FLT3-ITD | 10-30 | [5] |

| THP-1 | FLT3-WT | >1000 | [5] |

Table 2: Anti-proliferative activity of tandutinib in leukemia cell lines.

FLT3 Signaling Pathway Inhibition

The constitutive activation of FLT3 by ITD mutations leads to the phosphorylation of key downstream signaling nodes, including STAT5, AKT, and ERK, which promote cell survival and proliferation. Tandutinib's inhibition of FLT3 autophosphorylation blocks these downstream events.

Preclinical Evaluation Workflow

The preclinical assessment of tandutinib followed a structured workflow, progressing from initial in vitro characterization to in vivo efficacy and safety studies. This systematic approach provided the necessary data to support the initiation of clinical trials.

Key Experimental Protocols

Cell-Based Receptor Autophosphorylation Assay

To determine the cellular potency of tandutinib against its target kinases, cell lines endogenously expressing or engineered to express FLT3, c-Kit, or PDGFR were utilized.

-

Cell Culture: Cells were grown in appropriate media to ~80% confluency.

-

Serum Starvation: Cells were serum-starved for 12-24 hours to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Cells were pre-incubated with varying concentrations of tandutinib (e.g., 0.01 to 10 µM) for 2 hours.

-

Ligand Stimulation: Receptors were stimulated with their respective ligands (e.g., FLT3 Ligand, Stem Cell Factor, PDGF) for 5-10 minutes at 37°C.

-

Cell Lysis: Cells were washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation: Target receptors were immunoprecipitated from cell lysates using specific antibodies (e.g., anti-FLT3).

-

Western Blotting: Immunoprecipitates were resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with an anti-phosphotyrosine antibody to detect receptor autophosphorylation. Total protein levels were assessed by re-probing with an antibody against the target receptor.

-

Data Analysis: Band intensities were quantified, and IC50 values were calculated using non-linear regression analysis.

Cell Proliferation Assay

The anti-proliferative effects of tandutinib were assessed using a variety of leukemia cell lines.

-

Cell Seeding: Cells (e.g., Molm-14, Ba/F3-ITD) were seeded in 96-well plates at a density of 5,000-10,000 cells per well.

-

Compound Addition: Tandutinib was added in a series of dilutions (e.g., 0.001 to 30 µM).[6]

-

Incubation: Plates were incubated for 3-7 days at 37°C in a humidified incubator with 5% CO2.[6]

-

Viability Assessment: The number of viable cells was determined by Trypan blue dye exclusion and counting using a hemocytometer.[6] Alternatively, metabolic assays such as MTT or MTS could be used to assess cell viability.

-

Data Analysis: The percentage of viable cells relative to a DMSO-treated control was calculated for each concentration, and IC50 values were determined.

In Vivo Xenograft Model

The in vivo efficacy of tandutinib was evaluated in immunocompromised mice bearing human leukemia xenografts.

-

Cell Implantation: Nude or SCID mice were subcutaneously or intravenously injected with FLT3-ITD positive leukemia cells (e.g., MV4-11).

-

Tumor Establishment: For subcutaneous models, tumors were allowed to grow to a palpable size (e.g., 100-200 mm³). For disseminated leukemia models, engraftment was confirmed by bioluminescence imaging or peripheral blood analysis.

-

Treatment Administration: Tandutinib was administered orally, twice daily, at doses ranging from 60 to 180 mg/kg.[5] A vehicle control group was also included.

-

Monitoring: Tumor volume was measured regularly with calipers (for subcutaneous models), and animal body weight and general health were monitored. For disseminated models, disease progression was monitored by imaging or flow cytometry of peripheral blood.

-

Endpoint: The study was concluded when tumors in the control group reached a predetermined size, or when animals showed signs of significant morbidity. Survival was a key endpoint in disseminated models.

-

Data Analysis: Tumor growth inhibition and extension of survival were calculated to determine the in vivo efficacy of tandutinib.

Early Clinical Development: Phase 1 Trial

A Phase 1 clinical trial was conducted to evaluate the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of tandutinib in 40 patients with AML or high-risk myelodysplastic syndrome (MDS).[7]

Study Design and Results

-

Dosing: Tandutinib was administered orally twice daily in escalating doses from 50 mg to 700 mg.[7]

-

Dose-Limiting Toxicity (DLT): The principal DLT was reversible generalized muscular weakness and/or fatigue, which occurred at the 525 mg and 700 mg twice-daily doses.[7]

-

Maximum Tolerated Dose (MTD): The MTD was established at 525 mg twice daily.[7]

-

Pharmacokinetics: The pharmacokinetic profile of tandutinib was characterized by slow elimination, requiring over a week of dosing to achieve steady-state plasma concentrations.[7] Specific PK parameters such as Cmax, Tmax, and half-life were not detailed in the primary publication.

-

Pharmacodynamics: Western blot analysis of circulating leukemic blasts from patients showed that tandutinib inhibited the phosphorylation of FLT3 in a dose-dependent manner.[7]

-

Anti-Leukemic Activity: Evidence of anti-leukemic activity, defined by a decrease in peripheral and bone marrow blasts, was observed in 2 of 5 evaluable patients with FLT3-ITD mutations, treated at the 525 mg and 700 mg dose levels.[7]

| Dose Level (BID) | Number of Patients | Dose-Limiting Toxicities | Reference |

| 50 mg - 400 mg | 28 | Not dose-limiting | [7] |

| 525 mg | 6 | Muscular weakness, fatigue | [7] |

| 700 mg | 6 | Muscular weakness, fatigue | [7] |

Table 3: Dose escalation and DLTs in the Phase 1 trial of tandutinib.

Conclusion

The early development of tandutinib (MLN518) provided a strong rationale for its clinical investigation as a targeted therapy for AML. Its potent and selective inhibition of FLT3, c-Kit, and PDGFR, demonstrated through a rigorous preclinical evaluation, translated into tangible anti-leukemic activity in early clinical trials, particularly in patients with FLT3-ITD mutations. The data and methodologies outlined in this guide highlight the systematic approach taken to characterize this promising therapeutic agent. While later clinical development explored combinations and other indications, the foundational work detailed herein established tandutinib as a significant early example of a targeted FLT3 inhibitor, contributing valuable insights to the ongoing development of more effective therapies for AML.

References

- 1. Feasibility, phase I, and phase II studies of tandutinib, an oral platelet-derived growth factor receptor-β tyrosine kinase inhibitor, in patients with recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Targeting CDK1 promotes FLT3-activated acute myeloid leukemia differentiation through C/EBPα [jci.org]

- 4. LC-MS/MS Estimation of the Anti-Cancer Agent Tandutinib Levels in Human Liver Microsomes: Metabolic Stability Evaluation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Tandutinib Sulfate: An In-depth Technical Profile of Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Tandutinib (formerly MLN518) is a potent, orally bioavailable small molecule inhibitor targeting type III receptor tyrosine kinases (RTKs).[1][2][3][4] It is a piperazinyl quinazoline compound that has been investigated for its therapeutic potential in various cancers, most notably acute myeloid leukemia (AML).[2][5] This technical guide provides a comprehensive overview of the kinase selectivity profile of Tandutinib sulfate, detailing its activity against its primary targets and other kinases. It also outlines the experimental methodologies used to determine its inhibitory profile and visualizes the key signaling pathways it modulates.

Kinase Selectivity Profile of Tandutinib

Tandutinib is a selective inhibitor of the type III RTK family, with potent activity against FMS-like tyrosine kinase 3 (FLT3), stem cell factor receptor (c-Kit), and platelet-derived growth factor receptor beta (PDGFRβ).[1][2][4]

Quantitative Kinase Inhibition Data

The inhibitory activity of Tandutinib against its primary targets and other selected kinases is summarized in the table below. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

| Kinase Target | IC50 (µM) | Assay Type | Reference |

| Primary Targets | |||

| FLT3 | 0.22 | Biochemical Assay | [1][3] |

| c-Kit | 0.17 | Biochemical Assay | [1][3] |

| PDGFRβ | 0.20 | Biochemical Assay | [1][3] |

| Cellular Activity (FLT3-ITD) | |||

| FLT3-ITD Autophosphorylation | 0.01 - 0.1 | Cell-based Assay | [1] |

| Ba/F3 (FLT3-ITD) Proliferation | 0.01 - 0.03 | Cell-based Assay | [1] |

| Molm-13/14 (FLT3-ITD) Proliferation | 0.01 | Cell-based Assay | [1] |

| Other Kinases | |||

| CSF-1R | 3.43 | Biochemical Assay | [1] |

Tandutinib demonstrates significantly higher potency for FLT3 compared to CSF-1R, with a 15 to 20-fold greater activity.[1][3] Furthermore, it exhibits over 100-fold selectivity for FLT3 when compared to FGFR, EGFR, and KDR.[1][3] Reports also indicate that Tandutinib has minimal activity against a panel of other kinases including InsR, Src, Abl, PKC, PKA, and MAPKs.[1] In cell-based assays, Tandutinib effectively inhibits the proliferation of cells driven by activating FLT3 internal tandem duplication (ITD) mutations, with IC50 values in the low nanomolar range.[1][2]

Signaling Pathways Modulated by Tandutinib

Tandutinib exerts its cellular effects by inhibiting the downstream signaling cascades initiated by its primary kinase targets. These pathways are crucial for cell proliferation, survival, and differentiation.

FLT3 Signaling Pathway

FLT3 is a key regulator of hematopoiesis.[6] Ligand binding to the FLT3 receptor induces its dimerization and autophosphorylation, which in turn activates multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. These pathways collectively promote cell survival and proliferation. In AML, activating mutations like the FLT3-ITD lead to constitutive activation of these pathways, driving leukemogenesis. Tandutinib inhibits this aberrant signaling.

c-Kit Signaling Pathway

c-Kit and its ligand, stem cell factor (SCF), are critical for the survival and development of hematopoietic stem cells, mast cells, and melanocytes. Similar to FLT3, SCF-induced dimerization and autophosphorylation of c-Kit activates the PI3K/AKT and RAS/MAPK pathways, which are vital for cell survival and proliferation. Tandutinib's inhibition of c-Kit can disrupt these processes in cells where this pathway is a key driver.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Feasibility, phase I, and phase II studies of tandutinib, an oral platelet-derived growth factor receptor-β tyrosine kinase inhibitor, in patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. promega.com [promega.com]

The Structural-Activity Relationship of Tandutinib Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandutinib (formerly MLN518) is a potent and selective inhibitor of Class III receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2][3] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways, often through activating mutations, is a key driver in various malignancies, most notably Acute Myeloid Leukemia (AML). Approximately 25-30% of AML patients harbor FLT3 mutations, which are associated with a poor prognosis.[4] Tandutinib, a piperazinyl quinazoline derivative, exerts its therapeutic effect by blocking the autophosphorylation of these kinases, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.[1][2][3] This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of Tandutinib analogs, details key experimental protocols for their evaluation, and visualizes the associated signaling pathways and workflows.

Mechanism of Action and Signaling Pathway

Tandutinib targets the ATP-binding pocket of FLT3, c-Kit, and PDGFR, preventing the transfer of phosphate from ATP to tyrosine residues on the kinase and its substrates. This inhibition blocks the activation of downstream signaling cascades critical for cancer cell growth and survival. One of the key pathways affected by Tandutinib is the PI3K/Akt/mTOR pathway.[5][6] Upon activation by their ligands, these RTKs recruit and activate phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. Activated Akt then modulates a variety of downstream targets, including the mammalian target of rapamycin (mTOR), which promotes protein synthesis and cell growth. By inhibiting the initial RTK activation, Tandutinib effectively shuts down this pro-survival signaling cascade.

Structural-Activity Relationship (SAR) of Quinazoline-Based FLT3 Inhibitors

Key structural features and their impact on activity include:

-

Quinazoline Core: This bicyclic heterocycle serves as the fundamental scaffold for binding to the hinge region of the kinase ATP-binding pocket.

-

4-Position Substituent: The group at this position is crucial for interaction with the hydrophobic regions of the active site. In Tandutinib, this is a piperazine carboxamide moiety, which plays a significant role in its potency and solubility. Modifications in this region can drastically alter the inhibitory profile.

-

6- and 7-Position Substituents: The methoxy and 3-(piperidin-1-yl)propoxy groups at these positions on the quinazoline ring contribute to the overall binding affinity and selectivity. SAR studies on similar quinazoline inhibitors have shown that variations in the length and nature of the alkyl chain and the terminal amine can modulate potency and pharmacokinetic properties. For instance, replacing the 6,7-dimethoxy groups with a 7-(3-morpholinopropoxy) group has been shown to increase potency against FLT3-driven AML cells.[1]

-

Phenylurea Moiety: The N-(4-isopropoxyphenyl)piperazine-1-carboxamide portion of Tandutinib is critical for its activity. The isopropoxy group interacts with a hydrophobic pocket, and the urea linker provides hydrogen bonding opportunities.

The following table summarizes the inhibitory activities of selected quinazoline-based FLT3 inhibitors, highlighting the impact of structural modifications.

| Compound | R1 (at position 7) | R2 (at position 4) | FLT3 IC50 (nM) | Cell Line (IC50, nM) |

| Tandutinib | 3-(piperidin-1-yl)propoxy | N-(4-isopropoxyphenyl)piperazine-1-carboxamide | ~220[7] | MV4-11 (~10)[7] |

| Analog 1 | H | 2-(thiazol-2-ylthio) | >1000 | MV4-11 (>10000) |

| Analog 2 | 3-morpholinopropoxy | 5-(3-(p-tolyl)ureido)thiadiazol-2-ylthio | 1.8 | MV4-11 (1.2)[1] |

| Analog 3 | 3-morpholinopropoxy | 5-(3-(4-chlorophenyl)ureido)thiadiazol-2-ylthio | 1.5 | MV4-11 (1.0)[1] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

Methodology:

-

Reagents and Materials: Recombinant kinase (e.g., FLT3), kinase buffer, ATP, substrate (e.g., a synthetic peptide), test compounds (Tandutinib analogs), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well or 384-well plate, add the kinase and the test compound to the kinase buffer. c. Incubate at room temperature to allow the compound to bind to the kinase. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate. e. Incubate at 37°C for a defined period (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

-

Reagents and Materials: Cell culture medium, cancer cell line (e.g., MV4-11), test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO).

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals. d. Add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.[8]

Western Blotting

This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of kinases and their downstream targets.

Methodology:

-

Sample Preparation: a. Treat cells with test compounds for a specified time. b. Lyse the cells to extract proteins. c. Determine protein concentration using a BCA or Bradford assay.

-

Gel Electrophoresis: a. Separate protein lysates by size using SDS-PAGE.

-

Protein Transfer: a. Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-FLT3, total FLT3, phospho-Akt). c. Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: a. Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: a. Quantify the band intensities to determine the relative protein levels.

Conclusion

Tandutinib represents a significant therapeutic agent for cancers driven by aberrant Class III RTK signaling. The structural-activity relationship of its quinazoline core and associated moieties is critical for its inhibitory potency and selectivity. This guide has provided an overview of the key SAR principles for Tandutinib analogs, detailed essential experimental protocols for their evaluation, and visualized the underlying biological and experimental processes. Further exploration and synthesis of novel analogs based on these principles hold the potential for the development of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

- 1. Discovery of the novel potent and selective FLT3 inhibitor 1-{5-[7-(3- morpholinopropoxy)quinazolin-4-ylthio]-[1,3,4]thiadiazol-2-yl}-3-p-tolylurea and its anti-acute myeloid leukemia (AML) activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Western blot protocol | Abcam [abcam.com]

- 5. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Biological evaluation of combinations of tyrosine kinase inhibitors with Inecalcitol as novel treatments for human chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Tandutinib Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandutinib (formerly MLN518), a potent and selective inhibitor of Class III receptor tyrosine kinases (RTKs), has been a subject of significant interest in oncology research. This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Tandutinib sulfate, summarizing key preclinical and clinical findings. Tandutinib targets FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit), all of which are implicated in the pathogenesis of various malignancies, most notably Acute Myeloid Leukemia (AML).[1][2][3] This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of targeted cancer therapies.

Pharmacokinetics

The pharmacokinetic profile of Tandutinib has been characterized in both preclinical animal models and human clinical trials. These studies have elucidated its absorption, distribution, metabolism, and excretion (ADME) properties.

Preclinical Pharmacokinetics

Preclinical evaluation of Tandutinib in rats, dogs, and monkeys has demonstrated that the compound is orally bioavailable and metabolically stable.[1] The primary route of elimination is suggested to be biliary excretion, with the drug being largely excreted without significant biotransformation.[1] While specific quantitative parameters from these preclinical studies are not extensively published in the available literature, the collective data supported the progression of Tandutinib into clinical development. Preclinical data also suggested that food could decrease the oral bioavailability of Tandutinib.[1]

Clinical Pharmacokinetics

In a Phase 1 clinical trial involving patients with AML or high-risk myelodysplastic syndrome, Tandutinib was administered orally at doses ranging from 50 mg to 700 mg twice daily.[1][2] The pharmacokinetic profile in humans is characterized by slow elimination, with steady-state plasma concentrations being achieved in over a week of continuous dosing.[1][2]

Table 1: Summary of Clinical Pharmacokinetic Observations for Tandutinib

| Parameter | Observation | Citation |

| Dosing | 50 mg to 700 mg twice daily, orally | [1][2] |

| Elimination | Slow | [1][2] |

| Time to Steady State | > 1 week | [1][2] |

| Food Effect | Preclinical data suggests food may decrease oral bioavailability | [1] |

Pharmacodynamics

Tandutinib exerts its therapeutic effects by inhibiting the enzymatic activity of key RTKs involved in cancer cell proliferation and survival.

Mechanism of Action

Tandutinib is a potent inhibitor of FLT3, PDGFR, and c-Kit.[1][2][3] By binding to the ATP-binding pocket of these kinases, Tandutinib blocks their autophosphorylation and subsequent activation of downstream signaling pathways.[3] This inhibition leads to the suppression of cell growth and induction of apoptosis in cancer cells that are dependent on these signaling cascades.[3]

In Vitro Potency

The inhibitory activity of Tandutinib has been quantified in various cell-based assays.

Table 2: In Vitro Inhibitory Activity of Tandutinib

| Target/Cell Line | Assay Type | IC50 | Citation |

| FLT3, β-PDGFR, KIT | Cell-based autophosphorylation | 95 - 122 ng/mL | [1] |

| Ba/F3 cells with FLT3-ITD mutations | IL-3 independent growth and FLT3-ITD autophosphorylation | 6 - 17 ng/mL | [1] |

| Human leukemia cell lines with FLT3-ITD mutations | In vitro proliferation | ~6 ng/mL | [1] |

Downstream Signaling Pathways

The inhibition of FLT3, PDGFR, and c-Kit by Tandutinib leads to the modulation of several critical downstream signaling pathways that are crucial for cell survival and proliferation. These include the PI3K/Akt/mTOR, STAT5, and MAPK pathways.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used in the evaluation of Tandutinib.

Quantification of Tandutinib in Plasma (LC-MS/MS)

A validated liquid chromatography-mass spectrometry (LC-MS/MS) method was used to determine Tandutinib plasma concentrations in the Phase 1 clinical trial.[1]

Method Validation Parameters:

-

Linearity: The method was linear over a specified concentration range.[7]

-

Precision and Accuracy: Inter- and intra-day precision and accuracy were within acceptable limits.[7]

-

Limit of Quantification (LOQ): The method was sensitive enough to detect low concentrations of Tandutinib.[7]

Western Blotting for FLT3 Phosphorylation

The pharmacodynamic effect of Tandutinib on its target was assessed by measuring the inhibition of FLT3 phosphorylation in leukemic blasts from patients.[1]

Protocol Outline:

-

Sample Collection: Peripheral blood mononuclear cells (PBMCs) were isolated from patient blood samples.[1]

-

Cell Lysis: Cells were lysed to extract proteins.

-

Protein Quantification: The total protein concentration in the lysates was determined.

-

Immunoprecipitation (optional): FLT3 protein was optionally immunoprecipitated to enrich the target.

-

SDS-PAGE: Protein lysates were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins were transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane was blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated with a primary antibody specific for phosphorylated FLT3 (p-FLT3). A separate membrane was incubated with an antibody for total FLT3 as a loading control.

-

Secondary Antibody Incubation: The membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: The signal was detected using a chemiluminescent substrate, and the bands were visualized.

-

Analysis: The intensity of the p-FLT3 band was normalized to the total FLT3 band to determine the extent of inhibition.

Conclusion

This compound is a potent, orally bioavailable inhibitor of FLT3, PDGFR, and c-Kit with a pharmacokinetic profile characterized by slow elimination in humans. Its pharmacodynamic activity is demonstrated by the inhibition of target kinase phosphorylation and downstream signaling pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells. The data summarized in this technical guide provide a solid foundation for the continued investigation and development of Tandutinib and other targeted therapies in oncology. Further research focusing on detailed preclinical pharmacokinetic parameters and refined clinical trial designs will be crucial in optimizing the therapeutic potential of this compound.

References

- 1. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Tandutinib inhibits the Akt/mTOR signaling pathway to inhibit colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Inhibition of Oncogenic STAT3 and STAT5 Signaling in Hematopoietic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC-MS/MS Estimation of the Anti-Cancer Agent Tandutinib Levels in Human Liver Microsomes: Metabolic Stability Evaluation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Tandutinib Sulfate: A Technical Guide to its Application as a Chemical Probe for FLT3 Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tandutinib sulfate as a chemical probe for studying FMS-like tyrosine kinase 3 (FLT3) signaling pathways. It is intended to equip researchers with the necessary information to effectively utilize this compound in their experimental designs. This document details the mechanism of action, quantitative biochemical and cellular activity, experimental protocols, and relevant signaling pathways.

Introduction to this compound

Tandutinib (formerly MLN518) is a potent and selective inhibitor of type III receptor tyrosine kinases, including FLT3, platelet-derived growth factor receptor (PDGFR), and c-Kit.[1][2] Its utility as a chemical probe stems from its ability to specifically modulate the activity of FLT3, a key signaling protein implicated in the pathogenesis of various hematological malignancies, most notably Acute Myeloid Leukemia (AML).[3][4] Mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to constitutive activation of the receptor and its downstream signaling pathways, promoting cell proliferation and survival.[4][5] Tandutinib provides a valuable tool for dissecting the intricate signaling cascades regulated by both wild-type and mutated FLT3.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C31H42N6O4 · H2SO4 | [6] |

| Molecular Weight | 660.78 g/mol | [6] |

| IUPAC Name | 4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide;sulfuric acid | [7] |

| Synonyms | MLN518, CT53518 | [2][8] |

| CAS Number | 387867-14-3 | [9] |

| Form | Solid | [10] |

Mechanism of Action and Kinase Selectivity

Tandutinib functions as an ATP-competitive inhibitor, binding to the kinase domain of FLT3 and preventing its autophosphorylation and subsequent activation of downstream signaling molecules.[2] While it exhibits high affinity for FLT3, it also demonstrates activity against other type III receptor tyrosine kinases. A comprehensive understanding of its selectivity is crucial for interpreting experimental results.

Table 1: In Vitro Kinase Inhibitory Activity of Tandutinib

| Target Kinase | IC50 (nM) | Assay Conditions | Source |

| FLT3 | 220 | Cell-free assay | [8] |

| FLT3 (ITD) | 10 - 100 | Cell-based autophosphorylation assay | [8] |

| c-Kit | 170 | Cell-free assay | [11] |

| PDGFRβ | 200 | Cell-free assay | [11] |

| CSF-1R | 3430 | Not specified | [12] |

| EGFR | >10,000 | Not specified | [12] |

| FGFR | >10,000 | Not specified | [12] |

| KDR (VEGFR2) | >10,000 | Not specified | [12] |

| InsR | >10,000 | Not specified | [12] |

| Src | >10,000 | Not specified | [12] |

| Abl | >10,000 | Not specified | [12] |

| PKC | >10,000 | Not specified | [12] |

| PKA | >10,000 | Not specified | [12] |

| MAPKs | >10,000 | Not specified | [12] |

Table 2: Cellular Activity of Tandutinib

| Cell Line | FLT3 Status | IC50 (nM) | Assay Type | Source |

| Ba/F3-FLT3-ITD | ITD Mutant | 10 - 30 | Proliferation Assay | [12] |

| Molm-13 | ITD Mutant | 10 | Proliferation Assay | [12] |

| Molm-14 | ITD Mutant | 10 | Proliferation Assay | [12] |

| THP-1 | Wild-Type | >1000 | Proliferation Assay | [12] |

FLT3 Signaling Pathways

FLT3 signaling is initiated by the binding of its ligand (FL), leading to receptor dimerization and autophosphorylation of tyrosine residues within the cytoplasmic domain.[4] This creates docking sites for various signaling adaptors and enzymes, activating multiple downstream pathways that regulate cell survival, proliferation, and differentiation. In the context of FLT3-ITD mutations, the receptor is constitutively active, leading to ligand-independent signaling.

References

- 1. promega.com [promega.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound [drugfuture.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. promega.com [promega.com]

- 12. researchgate.net [researchgate.net]

Tandutinib Sulfate: A Technical Guide to Inducing Apoptosis in Leukemia Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tandutinib (formerly MLN518), a potent and selective quinazoline-based inhibitor of type III receptor tyrosine kinases, has demonstrated significant anti-leukemic activity, particularly in acute myeloid leukemia (AML) harboring FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations. This technical guide provides an in-depth overview of the mechanism of action of tandutinib sulfate, focusing on its ability to induce apoptosis in leukemia cells. Detailed experimental protocols for assessing its efficacy and elucidating its effects on key signaling pathways are provided, alongside a comprehensive summary of its quantitative preclinical data.

Introduction

Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood. A significant subset of AML cases, approximately 25-30%, harbor mutations in the FLT3 gene, most commonly internal tandem duplications (ITD) within the juxtamembrane domain.[1] These activating mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, promoting uncontrolled cell proliferation and survival, and are associated with a poor prognosis.[1]

This compound is a small molecule inhibitor targeting FLT3, as well as other type III receptor tyrosine kinases such as c-Kit and platelet-derived growth factor receptor (PDGFR). By inhibiting the autophosphorylation of these kinases, tandutinib effectively blocks downstream signaling pathways crucial for the survival of leukemia cells, ultimately leading to cell cycle arrest and apoptosis.[2][3] This guide will detail the molecular mechanisms and provide practical experimental frameworks for studying the effects of tandutinib in a research setting.

Mechanism of Action: Inhibition of FLT3-ITD Signaling

The primary mechanism by which tandutinib induces apoptosis in susceptible leukemia cells is through the inhibition of the constitutively active FLT3-ITD receptor. This inhibition disrupts the downstream signaling cascades that promote cell survival and proliferation.

FLT3-ITD Signaling Pathway

In leukemia cells with FLT3-ITD mutations, the receptor is perpetually activated, leading to the phosphorylation of downstream signaling molecules. Key pathways activated by FLT3-ITD include the JAK/STAT and PI3K/Akt/mTOR pathways. These pathways culminate in the expression of anti-apoptotic proteins and cell cycle progression factors, driving leukemogenesis.

Tandutinib-Mediated Inhibition

Tandutinib competitively binds to the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation.[2] This action effectively shuts down the aberrant signaling from the mutated receptor. The inhibition of FLT3 phosphorylation leads to the deactivation of downstream effectors such as STAT5 and Akt, thereby promoting the expression of pro-apoptotic proteins and inducing apoptosis.[4][5]

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. mdpi.com [mdpi.com]

- 5. FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tandutinib Sulfate In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandutinib (formerly MLN518) is a potent and selective inhibitor of Type III receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2][3] Activating mutations in these kinases are implicated in various malignancies, particularly Acute Myeloid Leukemia (AML).[4] Tandutinib has been shown to inhibit the autophosphorylation of these kinases, leading to the suppression of downstream signaling pathways such as PI3K/Akt/mTOR and Ras/MEK/Erk, ultimately inducing apoptosis and inhibiting cell proliferation in sensitive cell lines.[5][6] These application notes provide a detailed protocol for assessing the in vitro efficacy of tandutinib sulfate using a cell viability assay.

Mechanism of Action

Tandutinib is a piperazinyl quinazoline compound that competitively binds to the ATP-binding pocket of FLT3, c-Kit, and PDGFR.[3][4] This inhibition blocks the phosphorylation and activation of the receptors, thereby disrupting downstream signaling cascades that are crucial for cell survival and proliferation.[5][6] In cancer cells with activating mutations in these RTKs, such as the internal tandem duplication (ITD) in FLT3, tandutinib effectively abrogates the constitutive signaling, leading to cell cycle arrest and apoptosis.[1][4]

Experimental Data Summary

The following table summarizes the in vitro inhibitory activity of tandutinib against various kinases and cancer cell lines.

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| FLT3 | Kinase Assay | 0.22 µM | [1][2] |

| c-Kit | Kinase Assay | 0.17 µM | [2][7] |

| PDGFRβ | Kinase Assay | 0.20 µM | [1][2] |

| FLT3, PDGFR, KIT | Cell-based Assay | 95-122 ng/mL | [1][4] |

| Ba/F3 (FLT3-ITD) | Proliferation Assay | 6-17 ng/mL (10-30 nM) | [1][4] |

| Molm-13 (FLT3-ITD) | Proliferation Assay | ~10 nM | [1][8] |

| Molm-14 (FLT3-ITD) | Proliferation Assay | ~10 nM | [1][8] |

| MV4-11 (FLT3-ITD) | Proliferation Assay | Not specified | [9] |

Signaling Pathway Inhibition by Tandutinib

Caption: Tandutinib inhibits RTKs, blocking PI3K/Akt/mTOR and Ras/MEK/Erk pathways.

Detailed Protocol: In Vitro Cell Viability Assay using WST-1

This protocol describes a method to determine the effect of this compound on the viability of leukemia cell lines (e.g., Molm-14, MV4-11) using a WST-1 assay.

Materials and Reagents

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Leukemia cell line (e.g., Molm-14, FLT3-ITD positive)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypan Blue solution

-

Phosphate Buffered Saline (PBS)

-

WST-1 (Water Soluble Tetrazolium Salt) reagent

-

96-well flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Experimental Workflow

Caption: Workflow for tandutinib cell viability assay.

Procedure

1. Preparation of Tandutinib Stock Solution a. Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). b. Aliquot the stock solution and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Cell Culture and Seeding a. Culture the selected leukemia cell line (e.g., Molm-14) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator. b. Harvest cells in the exponential growth phase. c. Perform a cell count using a hemocytometer and Trypan Blue exclusion to determine cell viability (should be >95%). d. Resuspend the cells in fresh culture medium to a final density of 5 x 10^4 cells/mL. e. Seed 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well plate. f. Include wells with medium only to serve as a background control.

3. Drug Treatment a. Prepare serial dilutions of the tandutinib stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 10 µM). A vehicle control (DMSO) at the same final concentration as in the drug-treated wells must be included. b. Add 100 µL of the diluted tandutinib solutions or vehicle control to the appropriate wells. The final volume in each well will be 200 µL. c. Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C and 5% CO2.

4. WST-1 Assay a. After the incubation period, add 20 µL of WST-1 reagent to each well. b. Gently shake the plate to ensure thorough mixing. c. Incubate the plate for 1 to 4 hours at 37°C. The incubation time may vary depending on the cell type and metabolic activity. Monitor the color change. d. After incubation with WST-1, shake the plate for 1 minute on a shaker.[10]

5. Data Acquisition and Analysis a. Measure the absorbance of each well at 450 nm using a microplate reader. Use a reference wavelength of >600 nm if available.[10] b. Subtract the absorbance of the background control (medium only) from all other readings. c. Calculate the percentage of cell viability for each treatment group using the following formula:

Notes and Considerations

-

The optimal cell seeding density and WST-1 incubation time should be determined empirically for each cell line.

-

Ensure that the final DMSO concentration in all wells is consistent and does not exceed a level toxic to the cells (typically <0.5%).

-

Alternative cell viability assays such as MTT, CellTiter-Glo®, or Annexin V/PI staining for apoptosis can also be employed.[8][11][12] The MTT assay involves the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells.[11] The CellTiter-Glo® assay measures ATP levels as an indicator of cell viability.[12]

-

For adherent cell lines, cells should be seeded and allowed to attach overnight before adding the drug. The medium would need to be carefully aspirated before adding the solubilization agent in an MTT assay.[11]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Tandutinib inhibits the Akt/mTOR signaling pathway to inhibit colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tandutinib - LabNet Biotecnica [labnet.es]

- 8. selleckchem.com [selleckchem.com]

- 9. ashpublications.org [ashpublications.org]

- 10. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. wjpls.org [wjpls.org]

Application Notes and Protocols: Preparation of Tandutinib Sulfate Stock Solution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tandutinib (formerly known as MLN518) is a potent and selective small molecule inhibitor of Class III receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2][3][4] It demonstrates significant activity against FLT3 internal tandem duplication (ITD) mutations, which are common in Acute Myeloid Leukemia (AML).[1][5] Accurate and consistent preparation of Tandutinib sulfate stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for the solubilization, storage, and dilution of this compound for in vitro research applications.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Compound Name | This compound | [6] |

| Synonyms | MLN518 sulfate, CT53518 sulfate | [1][3][4] |

| CAS Number | 387867-14-3 | [6] |

| Molecular Formula | C₃₁H₄₄N₆O₈S | [6] |

| Molecular Weight | 660.78 g/mol | [6][7] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1][2] |

| Solubility (in DMSO) | ≥ 35 mg/mL (approx. 53 mM) | [1] |

| Solubility (in Water) | Insoluble | [1] |

| Powder Storage | -20°C (for up to 3 years) | [2] |

| Stock Solution Storage | -80°C (up to 1 year), -20°C (up to 1 month) | [2][4] |

Signaling Pathway Inhibition

Tandutinib functions by inhibiting the autophosphorylation and activation of key receptor tyrosine kinases involved in cell proliferation and survival.

Caption: Tandutinib inhibits FLT3, c-Kit, and PDGFR signaling pathways.

Experimental Protocols

4.1. Materials and Equipment

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Cell culture medium (e.g., RPMI, DMEM)

-

Biosafety cabinet

4.2. Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution in DMSO. It is crucial to perform these steps in a sterile environment (e.g., a biosafety cabinet) to prevent contamination.

-

Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Calculation: Calculate the mass of this compound required to make a 10 mM stock solution.

-

Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000

-

Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM × 1 mL × 660.78 g/mol / 1000 = 6.61 mg

-

-

Weighing: Carefully weigh out the calculated amount (e.g., 6.61 mg) of this compound powder and place it into a sterile microcentrifuge tube or cryovial.

-

Solubilization: Add the calculated volume (e.g., 1 mL) of high-purity DMSO to the vial containing the powder.

-

Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Ensure the solution is clear and free of particulates.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials.[4] Store these aliquots at -80°C for long-term stability (up to one year).[2][4]

4.3. Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the primary stock solution into a complete cell culture medium for treating cells.

-

Thawing: Retrieve one aliquot of the 10 mM primary stock solution from the -80°C freezer and thaw it at room temperature.

-

Calculation (Serial Dilution): Use the C₁V₁ = C₂V₂ formula to determine the volume of the primary stock needed.

-

C₁ = Concentration of primary stock (10 mM)

-

V₁ = Volume of primary stock to be determined

-

C₂ = Desired final concentration in media (e.g., 10 µM)

-

V₂ = Final volume of media (e.g., 10 mL)

-

Calculation: (10,000 µM) × V₁ = (10 µM) × (10 mL) V₁ = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL

-

-

Dilution: Inside a biosafety cabinet, add the calculated volume (e.g., 10 µL) of the 10 mM this compound stock to the final volume (e.g., 10 mL) of pre-warmed complete cell culture medium.

-

Mixing: Mix immediately and thoroughly by gently pipetting up and down or inverting the tube to ensure a homogenous solution and prevent precipitation.

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic to the specific cell line being used, typically ≤ 0.5%.

-

In the example above: (10 µL DMSO / 10,000 µL total volume) × 100% = 0.1% DMSO . This is a safe level for most cell lines.

-

-

Application: The prepared working solution is now ready to be added to your cell cultures.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from weighing the compound to the preparation of the final working solution for cell culture experiments.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. GSRS [gsrs.ncats.nih.gov]

Application Notes and Protocols: Determining the Optimal Concentration of Tandutinib Sulfate for MOLM-13 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tandutinib (formerly MLN518) is a potent, orally bioavailable small molecule inhibitor of Class III receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR). The MOLM-13 cell line, derived from a patient with acute myeloid leukemia (AML), harbors an internal tandem duplication (ITD) mutation in the FLT3 gene (FLT3-ITD). This mutation leads to constitutive activation of the FLT3 signaling pathway, promoting cell proliferation and survival. Consequently, MOLM-13 cells are highly sensitive to FLT3 inhibitors like Tandutinib. These application notes provide a comprehensive guide to determining the optimal concentration of Tandutinib sulfate for MOLM-13 cells, including protocols for key validation experiments.

Quantitative Data Summary

The optimal concentration of this compound for MOLM-13 cells is typically determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits a specific biological or biochemical function by 50%.

| Parameter | Cell Line | Value | Assay | Reference |

| IC50 | MOLM-13 | ~10 nM | Cell Proliferation/Viability | [1] |

| IC50 | MOLM-14 (FLT3-ITD positive) | ~10 nM | Cell Proliferation/Viability | |

| IC50 | Ba/F3 (expressing FLT3-ITD) | 10-30 nM | Cell Proliferation |

Experimental Protocols